1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea
Overview
Description
1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea is a complex organic compound with a unique structure that combines a naphthopyran core with a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea typically involves multiple steps. One common approach is to start with the naphthopyran core, which can be synthesized through a series of cyclization reactions. The hydroxymethyl group is introduced via a hydroxymethylation reaction, and the thiourea moiety is added through a thiourea coupling reaction. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the thiourea moiety produces amines.
Scientific Research Applications
1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, while the thiourea moiety can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxyethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-N-methylthiourea
- N-[(2-methoxyethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-N-methylthiourea
Uniqueness
1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxymethyl group and a thiourea moiety allows for versatile reactivity and interaction with various molecular targets.
Properties
IUPAC Name |
1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-17-16(21)18-15-11(8-19)9-20-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15,19H,8-9H2,1H3,(H2,17,18,21)/t11-,15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHNKGVFPNKEK-NHYWBVRUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1C(COC2=C1C3=CC=CC=C3C=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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